![molecular formula C24H57BSi6 B14357918 [Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) CAS No. 95691-42-2](/img/structure/B14357918.png)
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boron core bonded to ethene and trimethylsilane groups, making it a subject of interest in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) typically involves the reaction of boron trichloride with ethene and trimethylsilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or hexane to facilitate the process. The reaction conditions include maintaining a low temperature to prevent decomposition and using a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps for purification and quality control. Techniques such as distillation and recrystallization are employed to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-ethene bonds.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boron-oxygen compounds from oxidation, reduced boron compounds from reduction, and various substituted derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which [Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) exerts its effects involves the interaction of its boron core with various molecular targets. The boron atom can form stable complexes with other molecules, influencing their reactivity and stability. The ethene and trimethylsilane groups provide additional sites for chemical interactions, enhancing the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organosilicon compounds with boron cores, such as:
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane): analogs with different substituents.
Organoboron compounds: with similar structural features but different functional groups.
Uniqueness
What sets [Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) apart is its unique combination of boron, ethene, and trimethylsilane groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
95691-42-2 |
|---|---|
Molekularformel |
C24H57BSi6 |
Molekulargewicht |
525.0 g/mol |
IUPAC-Name |
[1-[bis[1,2-bis(trimethylsilyl)ethenyl]boranyl]-2-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C24H57BSi6/c1-26(2,3)19-22(29(10,11)12)25(23(30(13,14)15)20-27(4,5)6)24(31(16,17)18)21-28(7,8)9/h19-21H,1-18H3 |
InChI-Schlüssel |
SYPNWGPSPPLTFD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C[Si](C)(C)C)[Si](C)(C)C)(C(=C[Si](C)(C)C)[Si](C)(C)C)C(=C[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


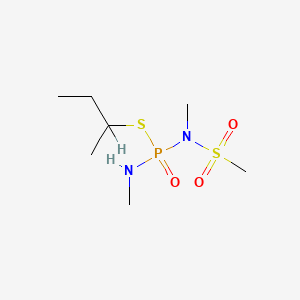
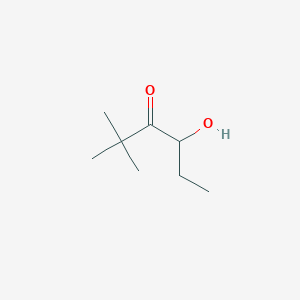
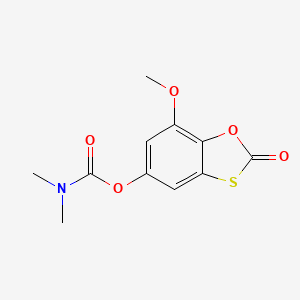
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
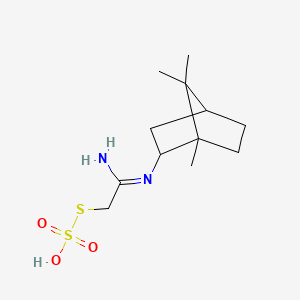
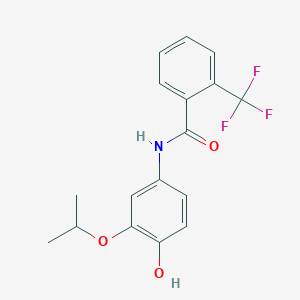
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
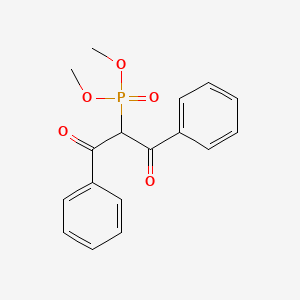
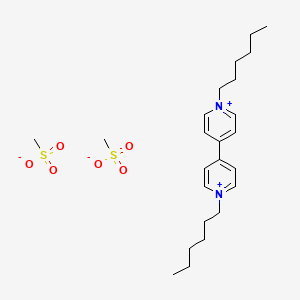
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
